Cas no 1806407-62-4 (1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one)

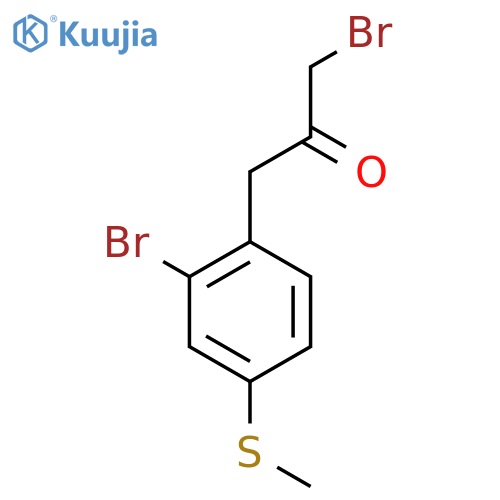

1806407-62-4 structure

商品名:1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one

CAS番号:1806407-62-4

MF:C10H10Br2OS

メガワット:338.05880022049

CID:4972086

1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one

-

- インチ: 1S/C10H10Br2OS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3

- InChIKey: AWBHHJIVPYVXCU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CC(CBr)=O)SC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 42.4

1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023504-500mg |

1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one |

1806407-62-4 | 97% | 500mg |

782.40 USD | 2021-06-24 | |

| Alichem | A013023504-1g |

1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one |

1806407-62-4 | 97% | 1g |

1,534.70 USD | 2021-06-24 | |

| Alichem | A013023504-250mg |

1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one |

1806407-62-4 | 97% | 250mg |

480.00 USD | 2021-06-24 |

1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1806407-62-4 (1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量